3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione
Description
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1λ⁶-thietane-1,1-dione (CAS: 1465923-58-3) is a boron-containing heterocyclic compound featuring a pyrazole ring substituted with a tetramethyl dioxaborolane group at the 4-position and a thietane-1,1-dione moiety at the 1-position. Its molecular formula is reported as C₁₄H₁₉BN₂O₄, with a molecular weight of 262.12 g/mol . Structurally, the compound combines a boronate ester (a key functional group in Suzuki-Miyaura cross-coupling reactions) with a sulfone-containing thietane ring, which may influence its physicochemical properties and reactivity .
The compound’s boronate ester group makes it valuable in medicinal chemistry and materials science, particularly as a building block for synthesizing biaryl structures via palladium-catalyzed couplings . The thietane-1,1-dione moiety, a four-membered sulfone ring, could enhance metabolic stability or confer unique conformational properties compared to larger heterocycles like thiolanes .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]thietane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-5-14-15(6-9)10-7-20(16,17)8-10/h5-6,10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDVPZYEBIQLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1λ-thietane-1,1-dione (CAS No. 1776065-66-7) is a compound of interest due to its potential biological activities. The structure includes a thietane ring and a pyrazole moiety, which are known for various pharmacological properties. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C12H19BN2O4S
- Molar Mass : 298.17 g/mol
- Physical State : Solid
- Melting Point : 125.0°C to 130.0°C
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:
- Enzyme Inhibition : The pyrazole moiety is known to inhibit various enzymes, potentially affecting metabolic pathways.
- Antioxidant Activity : The presence of the dioxaborolane group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to pyrazole derivatives. While specific data on 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1λ-thietane-1,1-dione is limited, related compounds have shown moderate activity against bacterial and fungal strains.
Cytotoxicity and Anticancer Potential
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. Although direct studies on this specific compound are scarce, similar structures have been reported to induce apoptosis in various cancer types.
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole derivative study | MCF-7 (breast cancer) | 15.0 | |
| Pyrazole derivative study | HeLa (cervical cancer) | 20.5 |
Case Study 1: Synthesis and Evaluation of Related Derivatives
A study synthesized several pyrazole derivatives including those with dioxaborolane groups. These compounds were tested for their antimicrobial and anticancer activities. The results indicated that modifications in the structure significantly influenced biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of pyrazole compounds revealed that substituents at the 4-position significantly enhance enzyme inhibition and cytotoxicity against cancer cells. This suggests that similar modifications in 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1λ-thietane-1,1-dione may improve its biological efficacy.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Boronate Esters vs. Halogenated Derivatives
- Target Compound: The tetramethyl dioxaborolane group enables participation in Suzuki-Miyaura cross-couplings, a cornerstone reaction for constructing C–C bonds in drug discovery . The thietane-1,1-dione sulfone group may improve solubility or binding affinity compared to non-sulfone analogs.
- Bromo Analog (CAS 1183914-73-9) : The bromo substituent facilitates nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination but lacks utility in cross-coupling without a transition-metal catalyst .
Substituent Effects on Reactivity and Stability
- Fluoromethyl Derivative (CAS 1049730-40-6) : Fluorination increases electronegativity and metabolic stability, making this compound suitable for applications requiring prolonged bioavailability .
- Pyrrolidine-Carboxylate Derivative (CAS 2101934-11-4) : The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen, allowing selective deprotection in multistep syntheses .
Ring Size and Conformational Impact
- Thiolane-1,1-dione (CAS 1183914-73-9) : The five-membered thiolane ring offers greater flexibility, which may reduce steric hindrance in reactions but decrease metabolic stability .
Preparation Methods
Reaction Mechanism and Conditions
The patent CA1141390A describes reacting 1,1,3,3-tetramethoxypropane with hydrazine hydrate in a hydrochloric acid-mediated aqueous system at pH 1–3 and 40–55°C. The stoichiometric ratio of hydrazine to 1,3-dicarbonyl precursor is critical to avoid over-acidification, which reduces byproducts. For example, Example 1 of the patent uses:
- 1,1,3,3-Tetramethoxypropane : 8 moles
- Hydrazine hydrate : 7.6 moles
- HCl (36%) : 3.54 moles
The reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine and subsequent cyclization. Maintaining pH 2–3 ensures protonation of intermediates, facilitating dehydration to form the pyrazole ring.
Workup and Isolation
Post-reaction, the mixture is neutralized to pH 8 using NaOH, extracted with methylene chloride, and distilled under reduced pressure (20 mbar/50°C) to isolate pyrazole in 82% yield. This step-by-step protocol is scalable and reproducible, with Example 2d demonstrating consistent results over 10 iterations.
Formation of the Thietane-1,1-dioxide Moiety
The thietane ring is constructed via sulfonation and cyclization. A representative approach involves:
Sulfur Incorporation
Reaction Conditions
Final Coupling and Purification
The pyrazole-boronic ester and thietane-1,1-dioxide intermediates are coupled via nucleophilic aromatic substitution (SNAr).
SNAr Reaction
Q & A
Q. What are the recommended synthetic routes for 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione?
- Methodological Answer : The synthesis typically involves coupling a tetramethyl dioxaborolane-functionalized pyrazole with a thietane-1,1-dione precursor. For example:
- Step 1 : Prepare the pyrazole-boronic ester via Suzuki-Miyaura coupling or direct boronation of the pyrazole ring using pinacol borane under inert conditions .
- Step 2 : React the boronic ester with a thietane-1,1-dione derivative, often using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 60–80°C .
- Key Considerations : Monitor reaction progress via TLC or NMR to avoid over-functionalization.
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR to confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and tetramethyl dioxaborolane group (δ 1.2–1.4 ppm for methyl protons). The thietane-1,1-dione moiety shows characteristic sulfone peaks at δ 3.8–4.2 ppm (CH₂) and δ 170–180 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₄H₁₈BN₂O₄S, exact mass 353.09 g/mol).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent like DCM/hexane and analyze .
Advanced Research Questions
Q. How can computational methods optimize the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for Suzuki-Miyaura coupling .
- Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. THF) using COSMO-RS to predict reaction rates and yields .
- Case Study : A 2022 study demonstrated that polar aprotic solvents stabilize the boronate intermediate, improving coupling efficiency by 15–20% .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to account for variability in reported activities .
- Metabolic Stability Testing : Use liver microsomes to assess if the thietane-1,1-dione group undergoes rapid hydrolysis, which could explain inconsistent bioactivity .
- Docking Studies : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina to identify critical interactions (e.g., boron-mediated hydrogen bonds) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Optimization : Conduct stability studies in buffers (pH 3–9) to identify degradation pathways. The sulfone group in thietane-1,1-dione is prone to nucleophilic attack at pH > 8 .
- Formulation : Encapsulate the compound in PEGylated liposomes to shield the boronate ester from hydrolysis .
- Structural Analogues : Replace the tetramethyl dioxaborolane with a trifluoroborate group to enhance aqueous stability without sacrificing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
